molecular formula C13H14F2O3 B1325264 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid CAS No. 898765-83-8

7-(3,5-Difluorophenyl)-7-oxoheptanoic acid

Cat. No.: B1325264
CAS No.: 898765-83-8
M. Wt: 256.24 g/mol
InChI Key: HFXAVHSICLRZOD-UHFFFAOYSA-N
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Description

7-(3,5-Difluorophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid typically involves the introduction of the difluorophenyl group onto the heptanoic acid backbone through a series of organic reactions. One common method involves the use of Friedel-Crafts acylation, where the difluorophenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Difluorophenyl)-7-oxoheptanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

7-(3,5-Difluorophenyl)-7-oxoheptanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ketone group may also participate in nucleophilic addition reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propionic acid: Shares the difluorophenyl group but has a shorter carbon chain.

    (3,5-Difluorophenyl)boronic acid: Contains the same aromatic ring but with a boronic acid functional group.

Uniqueness

7-(3,5-Difluorophenyl)-7-oxoheptanoic acid is unique due to its specific combination of a difluorophenyl group and a heptanoic acid backbone

Properties

IUPAC Name

7-(3,5-difluorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-10-6-9(7-11(15)8-10)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXAVHSICLRZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645309
Record name 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-83-8
Record name 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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